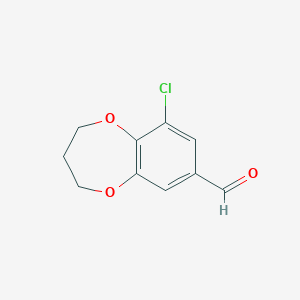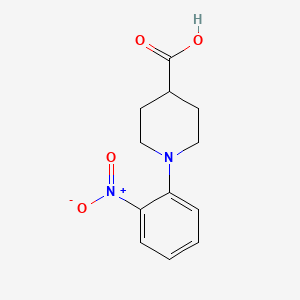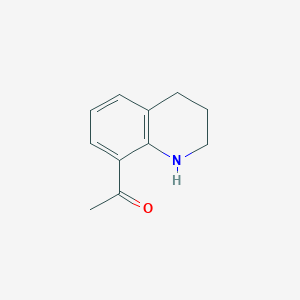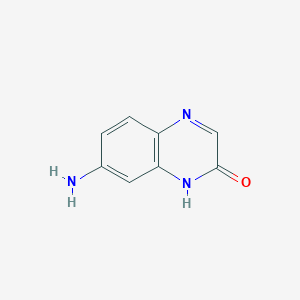
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Vue d'ensemble
Description
“9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde” is a chemical compound with the molecular formula C10H9ClO3 . It is a derivative of the parent compound "3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde" .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis. Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.63 . It is a powder at room temperature . The InChI code for this compound is1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 .
Applications De Recherche Scientifique
Polymerization of Substituted Aldehydes
Substituted aldehydes, including haloaldehydes like 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, play a pivotal role in polymer science. Research has delved into their polymerization processes, focusing on the preparation, purification, and characterization of monomers. These studies highlight the potential practical applications of the polymers derived from such aldehydes, revealing their significance in developing new materials with unique properties (Kubisa et al., 1980).
Synthesis of Heterocyclic Compounds
The chemical reactivity of chloroaldehydes, including 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, has been harnessed to synthesize a variety of heterocyclic compounds. One study explores the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the versatility of chloroaldehydes in organic synthesis and their potential in producing compounds with significant biological activities (Issac & Tierney, 1996).
Advances in Benzodiazepine Synthesis
Research on benzodiazepines, including those related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, has been substantial, with a focus on developing new synthetic methodologies. These compounds are crucial in medicinal chemistry due to their broad spectrum of biological activities. A comprehensive review encapsulates recent synthetic strategies, illuminating the continuous innovation within this domain and its implications for future drug development (Teli et al., 2023).
Quinoxaline Chemistry
The chemistry of quinoxalines, which are structurally related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, has been extensively reviewed, revealing their importance as dyes, pharmaceuticals, and catalysts. This body of work underscores the diversity of applications for these compounds and their synthetic derivatives, highlighting their potential in addressing a range of scientific and industrial challenges (Pareek & Kishor, 2015).
Biological Activity of Benzazepines
Benzazepines, compounds related to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, have been studied for their structure-activity relationships. These investigations have revealed their cytotoxicity against certain cancer cell lines and their potential as radical producers, offering insights into their applicability in cancer research and therapy (Kawase et al., 2000).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMDPBFEHLDZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)C=O)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)










